molecular formula C7H8ClN B600100 2-Chlorocyclohex-1-ene-1-carbonitrile CAS No. 119205-37-7

2-Chlorocyclohex-1-ene-1-carbonitrile

Cat. No. B600100
Key on ui cas rn: 119205-37-7
M. Wt: 141.598
InChI Key: AFMPUGDGNQTHOQ-UHFFFAOYSA-N
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Patent
US08193178B2

Procedure details

To a stirring solution of POCl3 (15.20 mL, 163 mmol) at 0° C. was added DMF (13.40 mL, 173 mmol) drop-wise. Monitoring internal temperature, cyclohexanone (10.60 mL, 102 mmol) was slowly added, keeping the temperature between 35 and 40° C. Upon complete addition, the reaction was heated to 50° C. and hydroxylamine hydrochloride (40 g, 576 mmol) was added in eight portions, cooling when necessary to control the exothermic reaction. Upon completing this addition, ice was added to the reaction, followed by water (400 mL), and the mixture resumed stirring for 1 h. Filtration afforded the desired product as a brown solid (8.8 g). Some substrates may require an aqueous work-up/extraction procedure if water solubility is too high. EtOAc is generally a good solvent for this extraction. MS: No signal. 1H NMR (400 MHz, CDCl3 δ ppm 2.47-2.36 (m, 2H), 2.34-2.25 (m, 2H), 1.78-1.67 (m, 1H), 1.67-1.58 (m, 1H).
Name
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.C[N:7]([CH:9]=O)C.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[ClH:18].NO>O>[Cl:18][C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=1[C:9]#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
15.2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
13.4 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture resumed stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 35 and 40° C
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling when necessary
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
ADDITION
Type
ADDITION
Details
this addition, ice
ADDITION
Type
ADDITION
Details
was added to the reaction
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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